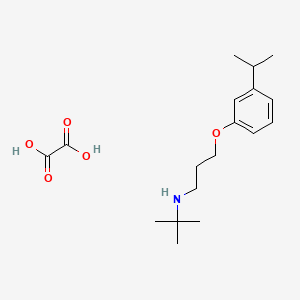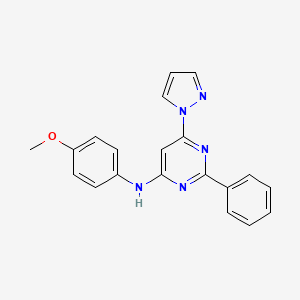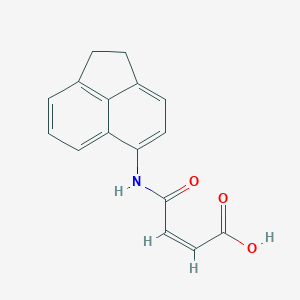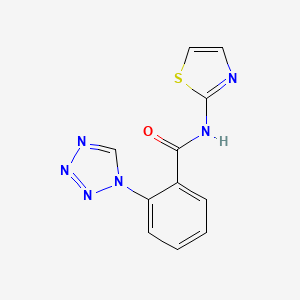
5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide, also known as AZD-4901, is a chemical compound with potential therapeutic applications. It is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in several physiological and pathological processes, including inflammation, pain, and neurodegeneration. Therefore, AZD-4901 has been studied as a potential treatment for various diseases, such as chronic pain, multiple sclerosis, and Alzheimer's disease.
作用机制
5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed in various cell types, including immune cells, neurons, and glial cells. Upon activation, the P2X7 receptor can trigger several downstream signaling pathways, including the inflammasome pathway, which leads to the production of pro-inflammatory cytokines, such as interleukin-1 beta. By blocking the P2X7 receptor, 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide can inhibit these downstream pathways and reduce inflammation and pain.
Biochemical and Physiological Effects:
5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide has been shown to have several biochemical and physiological effects in preclinical models. In addition to its anti-inflammatory and analgesic effects, 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide has been found to reduce oxidative stress, improve mitochondrial function, and enhance synaptic plasticity. These effects may contribute to its potential therapeutic benefits in various diseases.
实验室实验的优点和局限性
One advantage of 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide is its selectivity for the P2X7 receptor, which reduces the risk of off-target effects. Another advantage is its potency and efficacy in preclinical models, which suggests that it may have therapeutic potential in humans. However, one limitation of 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide is its poor solubility in aqueous solutions, which may affect its pharmacokinetics and bioavailability. Another limitation is the lack of clinical data on its safety and efficacy in humans, which is necessary before it can be considered for clinical use.
未来方向
There are several future directions for research on 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer, inflammatory bowel disease, and neuropathic itch. Another direction is to optimize its pharmacokinetics and formulation to improve its solubility and bioavailability. Finally, clinical trials are needed to evaluate its safety and efficacy in humans, which will determine its potential as a therapeutic agent.
合成方法
The synthesis of 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide was first reported by AstraZeneca in 2014. The method involves the reaction of 5-bromo-2-methoxy-N-methylbenzamide with 1-azepanesulfonyl chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide in high yield and purity.
科学研究应用
5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide has been extensively studied in preclinical models of various diseases, including chronic pain, multiple sclerosis, and Alzheimer's disease. In a rat model of neuropathic pain, 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide was shown to reduce mechanical hypersensitivity and thermal hyperalgesia, which are symptoms of chronic pain. In a mouse model of multiple sclerosis, 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide was found to improve motor function and reduce inflammation in the spinal cord. In a cell culture model of Alzheimer's disease, 5-(1-azepanylsulfonyl)-2-methoxy-N-methylbenzamide was shown to reduce the production of amyloid-beta, which is a hallmark of the disease.
属性
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-16-15(18)13-11-12(7-8-14(13)21-2)22(19,20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXISAUKJFCWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylsulfonyl)-2-methoxy-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4941587.png)
![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine](/img/structure/B4941609.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941618.png)


![6-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4941647.png)
![2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4941655.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4941656.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941664.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4941673.png)
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4941677.png)
![4-[(benzylthio)methyl]-N-(2-methoxybenzyl)benzamide](/img/structure/B4941685.png)
